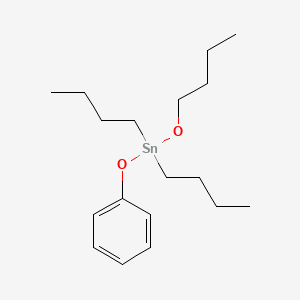
Butoxy(dibutyl)phenoxystannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(dibutyl)phenoxystannane is an organotin compound that features a tin atom bonded to butoxy, dibutyl, and phenoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(dibutyl)phenoxystannane typically involves the reaction of dibutyltin oxide with phenol and butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butoxy(dibutyl)phenoxystannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield various oxidized tin compounds, while substitution reactions can produce a wide range of substituted organotin compounds.
Scientific Research Applications
Butoxy(dibutyl)phenoxystannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: In industrial applications, this compound is used as a stabilizer in plastics and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of butoxy(dibutyl)phenoxystannane involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butoxy(dibutyl)phenoxystannane include other organotin compounds, such as:
- Dibutyltin oxide
- Tributyltin chloride
- Phenylstannane
Uniqueness
This compound is unique due to its specific combination of butoxy, dibutyl, and phenoxy groups bonded to the tin atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other organotin compounds may not be suitable for.
Properties
CAS No. |
62060-37-1 |
|---|---|
Molecular Formula |
C18H32O2Sn |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
butoxy-dibutyl-phenoxystannane |
InChI |
InChI=1S/C6H6O.C4H9O.2C4H9.Sn/c7-6-4-2-1-3-5-6;1-2-3-4-5;2*1-3-4-2;/h1-5,7H;2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1 |
InChI Key |
MAAYUEOJGRTVMN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCO[Sn](CCCC)(CCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















